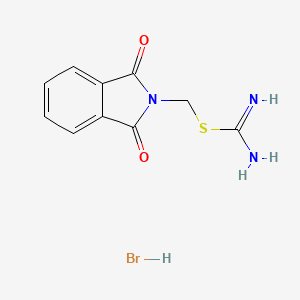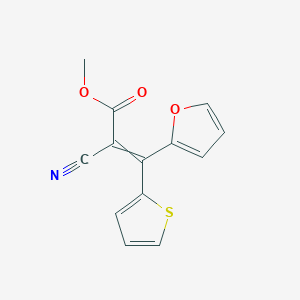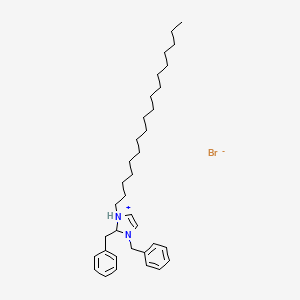
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide is a chemical compound known for its unique structure and properties. It belongs to the class of nitrosamides, which are characterized by the presence of a nitroso group bonded to the nitrogen of an amide.
Preparation Methods
The synthesis of N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide involves several steps. One common method includes the reaction of N-monosubstituted carboxamides with nitrosyl cation, which is generated from nitrous acid in the presence of strong acids . The reaction proceeds through a nucleophilic attack at the nitrosyl cation, followed by the elimination of a proton to form the desired nitrosamide . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, homolysis of N-iodo-amides can lead to the formation of substituted biphenyl-2-carboxamidyl radicals, which can cyclize intramolecularly to give γ- and δ-lactams . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide has several scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions due to its reactivity and ability to form stable intermediates . In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules . Industrial applications may include its use in the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide involves its ability to form reactive intermediates that can interact with various molecular targets. For example, the homolysis of N-iodo-amides can lead to the formation of radicals that can cyclize and form stable products . These reactive intermediates can interact with DNA, proteins, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide can be compared with other nitrosamides, such as N,N-bis(2-chloroethyl)nitrosourea and N-nitrosoguanidine . These compounds share similar structural features but differ in their reactivity and applications. For example, N,N-bis(2-chloroethyl)nitrosourea is used in cancer treatment due to its ability to alkylate DNA, while N-nitrosoguanidine is known for its mutagenic properties .
Properties
CAS No. |
63275-02-5 |
|---|---|
Molecular Formula |
C4H4I2N6O9 |
Molecular Weight |
533.92 g/mol |
IUPAC Name |
N,N-bis(2-iodo-2,2-dinitroethyl)nitrous amide |
InChI |
InChI=1S/C4H4I2N6O9/c5-3(9(14)15,10(16)17)1-8(7-13)2-4(6,11(18)19)12(20)21/h1-2H2 |
InChI Key |
CIPJMGQHEVJBFZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])I)N(CC([N+](=O)[O-])([N+](=O)[O-])I)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)


![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)





![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)
